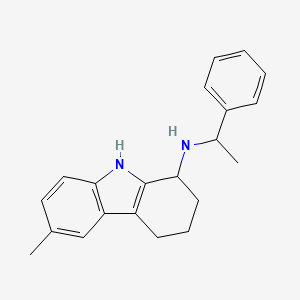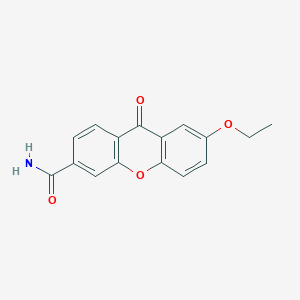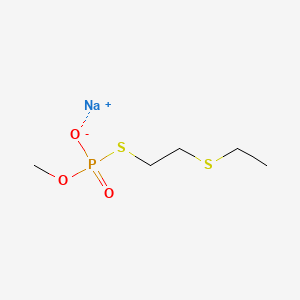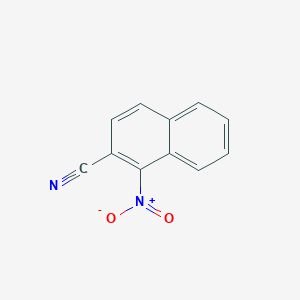![molecular formula C15H16Te B14146730 [(2-Phenylpropyl)tellanyl]benzene CAS No. 88959-00-6](/img/structure/B14146730.png)
[(2-Phenylpropyl)tellanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Phenylpropyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 2-phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpropyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with 2-phenylpropylmagnesium bromide, followed by the addition of benzene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Phenylpropyl)tellanyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states or even elemental tellurium.
Substitution: The tellurium atom can be substituted by other nucleophiles, leading to the formation of various organotellurium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Tellurium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state tellurium compounds or elemental tellurium.
Substitution: Various organotellurium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2-Phenylpropyl)tellanyl]benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of [(2-Phenylpropyl)tellanyl]benzene involves its interaction with various molecular targets and pathways. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress and signaling pathways, potentially contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
[(2-Phenylpropyl)tellanyl]benzene can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride: Known for its antioxidant properties and potential therapeutic applications.
Tellurium dioxide: Used in the production of glass and ceramics, as well as in chemical synthesis.
Tellurium tetrachloride: A precursor for various organotellurium compounds and used in organic synthesis.
This compound is unique due to its specific structural features and the presence of both a benzene ring and a 2-phenylpropyl group, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88959-00-6 |
|---|---|
Molekularformel |
C15H16Te |
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
2-phenylpropyltellanylbenzene |
InChI |
InChI=1S/C15H16Te/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
BRKMKONNFMEZCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Te]C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B14146647.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)
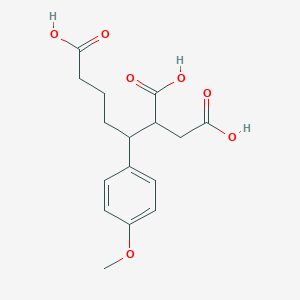
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
